molecular formula C28H33FN2O7 B13794327 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B13794327
M. Wt: 528.6 g/mol
InChI Key: PJEILNFTBHVFJY-BUHFOSPRSA-N
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Description

4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of nitrooxy, fluorophenyl, and indole groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzoylbutyric acid with appropriate reagents to introduce the nitrooxy and indole groups . The reaction conditions often include the use of organic solvents such as DMSO or methanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of solid-supported reagents and catalysts can enhance the efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like phenoxide . The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted fluorophenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitrooxy group can release nitric oxide, which plays a role in various physiological processes. The fluorophenyl and indole groups can interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of nitrooxy, fluorophenyl, and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H33FN2O7

Molecular Weight

528.6 g/mol

IUPAC Name

4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C28H33FN2O7/c1-19(2)30-25-8-4-3-7-24(25)28(20-9-11-21(29)12-10-20)26(30)14-13-22(32)17-23(33)18-27(34)37-15-5-6-16-38-31(35)36/h3-4,7-14,19,22-23,32-33H,5-6,15-18H2,1-2H3/b14-13+

InChI Key

PJEILNFTBHVFJY-BUHFOSPRSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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